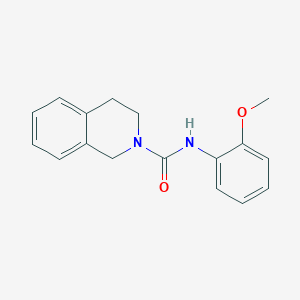![molecular formula C17H15N3O3S B5888007 4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MMBTA and is a member of the triazole family of compounds. MMBTA has been studied for its potential use in the field of medicine, particularly in cancer research.
作用機序
The mechanism of action of MMBTA involves the inhibition of tubulin polymerization, which is essential for cell division. MMBTA binds to the colchicine binding site of tubulin, which prevents the formation of microtubules. This results in the disruption of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects:
MMBTA has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death. MMBTA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. This is important in cancer research, as angiogenesis is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using MMBTA in lab experiments is its specificity for tubulin. MMBTA binds to the colchicine binding site of tubulin, which makes it a specific inhibitor of tubulin polymerization. This specificity makes it a useful tool for studying the role of microtubules in cell division and other cellular processes. One of the limitations of using MMBTA in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of MMBTA for use in experiments.
将来の方向性
There are many future directions for MMBTA research. One area of research is the development of MMBTA derivatives with improved solubility and bioavailability. Another area of research is the use of MMBTA in combination with other anticancer agents to improve its efficacy. Additionally, the role of MMBTA in other cellular processes, such as neuronal development and angiogenesis, could be further studied. Finally, the potential use of MMBTA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, could be explored.
Conclusion:
In conclusion, MMBTA is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It has been studied for its potential use in cancer research, as well as its potential use as an anti-inflammatory agent. MMBTA has been shown to inhibit tubulin polymerization, which is essential for cell division, and has a number of biochemical and physiological effects. While there are limitations to using MMBTA in lab experiments, there are many future directions for MMBTA research that could lead to new discoveries and treatments.
合成法
The synthesis of MMBTA involves a multistep process that includes the reaction of 2-methoxybenzyl chloride with sodium azide to form 2-methoxyphenyl azide. The resulting product is then reacted with thioacetic acid to form 2-methoxyphenylthioacetic acid. The final step involves the reaction of 2-methoxyphenylthioacetic acid with 4-carboxybenzyl bromide to form MMBTA.
科学的研究の応用
MMBTA has been studied for its potential use in cancer research. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. MMBTA has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
特性
IUPAC Name |
4-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-5-3-2-4-13(14)15-18-17(20-19-15)24-10-11-6-8-12(9-7-11)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNTYFIQXSCCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)
